molecular formula C22H29F3N2O3Si B8290266 4-nitro-3-(trifluoromethyl)-N-(4-[[tris(propan-2-yl)silyl]oxy]phenyl)aniline

4-nitro-3-(trifluoromethyl)-N-(4-[[tris(propan-2-yl)silyl]oxy]phenyl)aniline

Cat. No.: B8290266
M. Wt: 454.6 g/mol
InChI Key: LEKNVWSXTIGWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-3-(trifluoromethyl)-N-(4-[[tris(propan-2-yl)silyl]oxy]phenyl)aniline is a useful research compound. Its molecular formula is C22H29F3N2O3Si and its molecular weight is 454.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H29F3N2O3Si

Molecular Weight

454.6 g/mol

IUPAC Name

4-nitro-3-(trifluoromethyl)-N-[4-tri(propan-2-yl)silyloxyphenyl]aniline

InChI

InChI=1S/C22H29F3N2O3Si/c1-14(2)31(15(3)4,16(5)6)30-19-10-7-17(8-11-19)26-18-9-12-21(27(28)29)20(13-18)22(23,24)25/h7-16,26H,1-6H3

InChI Key

LEKNVWSXTIGWKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-[[tris(propan-2-yl)silyl]oxy]aniline (15 g, 56 mmol) in toluene (100 ml) was added 4-bromo-1-nitro-2-(trifluoromethyl)benzene (22.84 g, 84.6 mmol, 1.5 eq.), Pd2(dba)3 (2.34 g, 2.3 mmol, 4 mol %), BINAP (710 mg, 1.1 mmol, 2 mol %) and t-BuONa (10.87 g, 113.2 mmol, 2 eq.). The mixture was stirred under nitrogen overnight at 100° C. (oil bath). The reaction mixture was concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 10% ethyl acetate in petroleum ether to afford 4-nitro-3-(trifluoromethyl)-N-(4-[[tris(propan-2-yl)silyl]oxy]phenyl)aniline as a orange solid (8 g, 31%); (ES, m/z): [M+H]+ 455; 1H NMR (300 MHz, CDCl3): δ 7.97 (d, J=6.0 Hz, 1H), 7.05-7.09 (m, 3H), 6.87-6.96 (m, 3H), 6.18 (s, 1H), 1.26-1.33 (m, 3H), 1.13 (s, 18H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.84 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.34 g
Type
catalyst
Reaction Step One
Name
Quantity
710 mg
Type
catalyst
Reaction Step One

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